molecular formula C14H24O3 B13713840 4-[(Oxan-2-yl)oxy]non-2-enal CAS No. 63720-00-3

4-[(Oxan-2-yl)oxy]non-2-enal

Katalognummer: B13713840
CAS-Nummer: 63720-00-3
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: IGEVFMUECFIYEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal is an organic compound that features a nonenal backbone with a tetrahydropyranyl ether group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal typically involves the protection of hydroxyl groups using tetrahydropyranyl ethers. This can be achieved through the reaction of the corresponding alcohol with dihydropyran in the presence of an acid catalyst. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal may involve large-scale batch reactions where the alcohol precursor is reacted with dihydropyran under controlled conditions. The use of heterogeneous catalysts can enhance the efficiency and selectivity of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal has several applications in scientific research:

Wirkmechanismus

The mechanism by which (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The tetrahydropyranyl group can stabilize the compound, allowing it to participate in selective reactions. The pathways involved often include nucleophilic attack and subsequent rearrangement or elimination reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-4-[(2-Tetrahydropyranyl)oxy]-2-octenal
  • (E)-4-[(2-Tetrahydropyranyl)oxy]-2-decenal
  • (E)-4-[(2-Tetrahydropyranyl)oxy]-2-undecenal

Uniqueness

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal is unique due to its specific chain length and the presence of the tetrahydropyranyl ether group, which provides stability and reactivity that can be tailored for specific applications. This makes it distinct from other similar compounds with different chain lengths or functional groups .

Eigenschaften

CAS-Nummer

63720-00-3

Molekularformel

C14H24O3

Molekulargewicht

240.34 g/mol

IUPAC-Name

4-(oxan-2-yloxy)non-2-enal

InChI

InChI=1S/C14H24O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,11,13-14H,2-6,8,10,12H2,1H3

InChI-Schlüssel

IGEVFMUECFIYEU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C=CC=O)OC1CCCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.